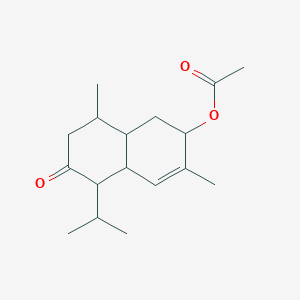

3-Acetoxy-4-cadinen-8-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl) acetate |

InChI |

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3 |

InChI Key |

BJLBGEPDNAWIIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-4-cadinen-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4-cadinen-8-one is a naturally occurring sesquiterpenoid compound isolated from the invasive plant species Eupatorium adenophorum. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its isolation, and a summary of its known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by its synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, is a member of the cadinene class of sesquiterpenoids. Its chemical structure is characterized by a bicyclic carbon skeleton with an acetoxy group at position 3, a double bond between carbons 4 and 5, and a ketone group at position 8.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK-- | PubChem |

| Synonym | 2-deoxo-2-(acetyloxy)-9-oxoageraphorone | [1] |

| CAS Number | 923950-05-4 | ChemSrc |

| Molecular Formula | C₁₇H₂₆O₃ | PubChem |

| Molecular Weight | 278.39 g/mol | PubChem |

| Appearance | Crystalline solid | BOC Sciences |

| Purity | >95% (Commercially available) | BOC Sciences |

Isolation and Characterization

Natural Source

This compound is a constituent of the plant Eupatorium adenophorum (also known as Ageratina adenophora), a member of the Asteraceae family.[1] This plant is a well-known invasive species and has been a source for the isolation of various bioactive secondary metabolites.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the original publication holds the primary data, the following represents expected and reported spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for methyl groups (singlets and doublets), methylene (B1212753) and methine protons, a proton adjacent to the acetoxy group, and olefinic protons. |

| ¹³C NMR | Expected signals for carbonyl carbons (ketone and ester), olefinic carbons, carbons bearing oxygen, and aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (278.1882 for C₁₇H₂₆O₃) and characteristic fragmentation patterns. |

Biological Activity

The biological activities of Eupatorium adenophorum extracts have been widely reported, exhibiting anti-inflammatory, antimicrobial, and cytotoxic effects.[2] However, studies on the specific bioactivity of purified this compound are limited.

Immunotoxicity

A study investigating the immunotoxicity of sesquiterpenes from E. adenophorum in mice provided specific data for 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (this compound).

Table 3: Acute Toxicity Data in Mice

| Compound | Parameter | Value | Source |

| 2-deoxo-2-(acetyloxy)-9-oxoageraphorone | LD₅₀ (male mice) | 926 mg/kg body weight | [3] |

The study also reported that a sub-acute dose of 75 mg/kg was considered to be within safe parameters.[3]

Potential Applications

Given the known biological activities of other cadinene sesquiterpenes and extracts from E. adenophorum, this compound represents a molecule of interest for further investigation in the following areas:

-

Anti-inflammatory agent: Many sesquiterpenoids exhibit anti-inflammatory properties.

-

Antimicrobial agent: The parent plant has traditional uses as an antimicrobial.

-

Cytotoxic agent: Further screening against various cancer cell lines could reveal potential anticancer activity.

Caption: Potential research directions for this compound.

Conclusion

This compound is a readily available natural product from the invasive plant E. adenophorum. While its chemical properties are well-defined, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The available toxicity data suggests a moderate safety profile, warranting further investigation into its potential therapeutic applications. This guide serves as a starting point for researchers to explore the pharmacological potential of this interesting sesquiterpenoid.

References

Isolating 3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one from the invasive plant species Eupatorium adenophorum, also known as Crofton weed. This document details the necessary experimental protocols, presents key data in a structured format, and illustrates a potential biological signaling pathway associated with the cytotoxic effects of related sesquiterpenoids.

Introduction

Eupatorium adenophorum Spreng. (syn. Ageratina adenophora) of the Asteraceae family is a plant rich in various secondary metabolites, including a diverse array of sesquiterpenoids. Among these are cadinane-type sesquiterpenes, which have garnered scientific interest due to their potential biological activities, including antifungal and cytotoxic properties. This compound is a specific cadinane (B1243036) sesquiterpenoid that has been identified as a constituent of this plant.[1][2][3] The isolation and characterization of such compounds are crucial first steps in the exploration of their therapeutic potential. This guide synthesizes methodologies reported in the literature to provide a detailed protocol for the extraction and purification of this compound.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of cadinane sesquiterpenes from Eupatorium adenophorum.

Plant Material Collection and Preparation

Fresh leaves of Eupatorium adenophorum are collected and authenticated. The leaves are then washed thoroughly to remove any debris, shade-dried at room temperature for several days, and subsequently ground into a coarse powder.

Extraction

A Soxhlet extraction apparatus is typically employed for the efficient extraction of the desired compounds.

-

Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.

-

Solvent: Ethyl acetate (B1210297) or 95% Ethanol (B145695).[4][5]

-

Procedure:

-

A known quantity of the powdered leaf material (e.g., 1000 g) is packed into a thimble and placed in the Soxhlet extractor.

-

The round bottom flask is filled with the extraction solvent (e.g., 2 L of ethyl acetate).

-

The extraction is carried out for a sufficient duration (e.g., 48-72 hours) until the solvent in the siphon tube runs clear.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The percentage yield of the crude extract can be calculated. For example, successive solvent extraction has been reported to yield 0.856% for petroleum ether, 3.856% for chloroform, and 6.053% for ethanol extracts.[6]

-

Fractionation and Purification

The crude extract is subjected to column chromatography for the separation of its constituents.

-

Adsorbent: Silica (B1680970) gel (100-200 mesh).

-

Elution Solvents: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

A slurry of silica gel in n-hexane is packed into a glass column.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with solvent mixtures of increasing polarity, starting with pure n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions exhibiting similar TLC profiles are pooled together.

-

Isolation by Preparative Thin Layer Chromatography (pTLC)

Fractions containing the target compound are further purified using preparative TLC.

-

Plates: Silica gel 60 F254 pre-coated plates (20 x 20 cm).

-

Developing Solvent: A suitable mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v), optimized based on analytical TLC.

-

Procedure:

-

The partially purified fraction is dissolved in a minimal amount of a suitable solvent and applied as a narrow band onto the pTLC plate.

-

The plate is developed in a chromatography chamber saturated with the developing solvent.

-

After development, the plate is air-dried, and the bands are visualized under UV light (254 nm).

-

The band corresponding to this compound is marked, scraped from the plate, and the compound is eluted from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.

-

The solvent is then evaporated to yield the purified compound.

-

Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₃ | [2][3] |

| Molecular Weight | 278.39 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a colorless oil or crystalline solid | |

| CAS Number | 923950-05-4 | [2][3] |

Spectroscopic Data for this compound (Representative Values)

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| ~5.8-6.0 (olefinic H) | ~200-210 (C=O, ketone) |

| ~5.0-5.2 (olefinic H) | ~170 (C=O, ester) |

| ~4.8-5.0 (H-C-O) | ~140-150 (olefinic C) |

| ~2.1 (s, 3H, -OCOCH₃) | ~120-130 (olefinic C) |

| ~0.8-1.2 (m, methyl groups) | ~70-80 (C-O) |

| ~20-50 (aliphatic C) | |

| ~21 (-OCOCH₃) |

Antifungal Activity of Cadinane Sesquiterpenes from E. adenophorum

While specific bioactivity data for this compound is limited, other cadinane sesquiterpenes isolated from the same plant have demonstrated significant antifungal properties.

| Compound | Fungal Strain | ED₅₀ (μg/mL) | Reference |

| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 | [4][5] |

| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 ± 1.03 | [4][5] |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Eupatorium adenophorum.

Caption: Isolation workflow for this compound.

Representative Signaling Pathway for Sesquiterpenoid Cytotoxicity

While the specific signaling pathway for this compound has not been elucidated, many sesquiterpenoids from the Asteraceae family are known to induce cytotoxicity in cancer cells through the modulation of key signaling pathways, such as those involving MAPK and NF-κB, leading to apoptosis.

Caption: Hypothetical cytotoxic signaling pathway of sesquiterpenoids.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

In-Depth Technical Guide: 3-Acetoxy-4-cadinen-8-one

CAS Number: 923950-05-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cadinane (B1243036) sesquiterpenoid, 3-Acetoxy-4-cadinen-8-one. This document consolidates available data on its chemical properties, natural sourcing, and biological activities, with a focus on experimental details and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

This compound, a sesquiterpenoid of the cadinane subclass, has been isolated from the invasive plant species Eupatorium adenophorum. It is also referred to in scientific literature by its synonym, 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA).

| Property | Value | Reference |

| CAS Number | 923950-05-4 | N/A |

| Molecular Formula | C₁₇H₂₆O₃ | N/A |

| Molecular Weight | 278.39 g/mol | N/A |

| Synonym | 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA) | |

| Natural Source | Eupatorium adenophorum (flowers) | [1] |

Experimental Protocols

Isolation from Eupatorium adenophorum

The following protocol is based on the methodology described by Ding and Ding (1999) for the isolation of cadinane derivatives from the flowers of Eupatorium adenophorum[1].

1. Extraction:

-

Air-dried and powdered flowers of Eupatorium adenophorum are exhaustively extracted with petroleum ether at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing the compound of interest are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

4. Structure Elucidation:

-

The structure of the isolated compound is determined by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC).

Biological Activity and Toxicology

Research has indicated that this compound (as DAOA) exhibits immunotoxic effects. A study investigating its toxicity in mice provided the following quantitative data.

| Assay | Species | Value | Reference |

| Median Lethal Dose (LD₅₀) | Male Mice | 926 mg/kg body weight | [1] |

| Sub-acute Toxicity | Mice | A dose of 75 mg/kg was found to be approximately or totally safe. | [1] |

Potential Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, sesquiterpenoids, in general, are known to modulate various intracellular signaling cascades. Based on existing literature for related compounds, potential pathways of interest for future investigation include the NF-κB and MAPK signaling pathways, which are crucial in inflammatory and immune responses. Nardosinone-type sesquiterpenes, for example, have been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK pathways in microglial cells[2].

Visualizations

References

A Proposed Framework for the Preliminary Biological Activity Screening of 3-Acetoxy-4-cadinen-8-one

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

To date, the specific biological activities of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one, isolated from Eupatorium adenophorum, have not been extensively reported in scientific literature. However, extracts of E. adenophorum have demonstrated a wide range of pharmacological properties, including cytotoxic, antimicrobial, and anti-inflammatory effects, largely attributed to their rich content of terpenoids and phenolic compounds.[1][2][3][4][5] This technical guide outlines a proposed comprehensive framework for the preliminary in vitro biological activity screening of this compound. The methodologies detailed herein provide robust and standardized protocols for assessing its antiproliferative, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic promise of this natural compound.

Proposed Antiproliferative Activity Screening

The antiproliferative potential of this compound can be determined using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Doxorubicin or a similar standard anticancer drug is used as a positive control. Untreated cells serve as a negative control.

-

Incubation: The treated plates are incubated for 48 to 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve of cell viability against the compound concentration.

Data Presentation: Antiproliferative Activity

The quantitative results from the MTT assay should be summarized in a table for clear comparison.

| Compound | Cell Line | IC₅₀ (µM) ± SD |

| This compound | HeLa | [Hypothetical Value] |

| This compound | MCF-7 | [Hypothetical Value] |

| This compound | A549 | [Hypothetical Value] |

| Doxorubicin (Control) | HeLa | [Hypothetical Value] |

| Doxorubicin (Control) | MCF-7 | [Hypothetical Value] |

| Doxorubicin (Control) | A549 | [Hypothetical Value] |

| Table 1: Hypothetical IC₅₀ values for this compound against various cancer cell lines. |

Visualization: Antiproliferative Screening Workflow

References

- 1. An updated review on Eupatorium adenophorum Spreng. [Ageratina adenophora (Spreng.)]: traditional uses, phytochemistry, pharmacological activities and toxicity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Antiproliferative effect of flavonoids and sesquiterpenoids from Achillea millefolium s.l. on cultured human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

The Therapeutic Potential of Cadinane Sesquiterpenes: A Technical Guide for Drug Discovery and Development

Introduction: Cadinane (B1243036) sesquiterpenes, a diverse class of bicyclic secondary metabolites ubiquitously found in higher plants, fungi, and marine organisms, have emerged as a promising source of novel therapeutic agents. Characterized by the cadinane carbon skeleton, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the potential therapeutic applications of cadinane sesquiterpenes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic leads.

Anticancer Activity

Cadinane sesquiterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of various cadinane sesquiterpenes has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cadinane-type Sesquiterpenoids (1b, 2b, 4, 6, 8) | HepG2 (Hepatocellular carcinoma) | 3.5 - 6.8 | [1] |

| Huh7 (Hepatocellular carcinoma) | 3.5 - 6.8 | [1] | |

| Amorphaenes (1, 5, 8, 13, 16) | PDAC (Pancreatic ductal adenocarcinoma) | 13.1 ± 1.5 - 28.6 ± 2.9 | [2] |

| δ-Cadinene | OVCAR-3 (Ovarian cancer) | Dose-dependent inhibition | [3] |

| Compound 4 (from Eupatorium adenophorum) | HCT-8 (Colon cancer) | Not specified | [4] |

| Bel-7402 (Hepatocellular carcinoma) | Not specified | [4] | |

| A2780 (Ovarian cancer) | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cadinane sesquiterpene and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Cadinane sesquiterpenes often exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation. One of the primary mechanisms is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][6][7] For instance, δ-cadinene has been shown to induce apoptosis in ovarian cancer cells by triggering the caspase cascade.[3]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Cadinane sesquiterpenes have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of cadinane sesquiterpenes has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phacadinane A | RAW 264.7 | 3.88 ± 0.58 | [8] |

| Phacadinane B | RAW 264.7 | 2.25 ± 0.71 | [8] |

| Mappianiodene (and 7 analogues) | Not specified | Equivalent to hydrocortisone | [9] |

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured indirectly by quantifying the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate to allow for adherence.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the cadinane sesquiterpene for a defined period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cadinane sesquiterpenes are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] These pathways are crucial for the expression of pro-inflammatory genes, including those encoding for iNOS and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (such as ERK, JNK, and p38), cadinane sesquiterpenes can suppress the production of inflammatory mediators like NO and prostaglandins.[10]

Antimicrobial and Antiviral Activities

Cadinane sesquiterpenes have also been investigated for their potential to combat infectious diseases, demonstrating activity against a range of bacteria, fungi, and viruses.

Quantitative Data on Antimicrobial and Antiviral Activity

| Compound/Extract | Target Organism | Activity (MIC/EC50) | Reference |

| Mappianiodene (and 7 analogues) | HIV-1 Reverse Transcriptase | EC50: 0.17 - 9.28 µM | [9] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Assay

This assay evaluates the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus.

Principle: The assay measures the incorporation of a labeled nucleotide (e.g., digoxigenin-labeled dUTP) into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated label is quantified, typically through an ELISA-based method.

Methodology:

-

Reaction Setup: In a microtiter plate, combine the HIV-1 RT enzyme, the template-primer hybrid (poly(A)·oligo(dT)), a mixture of nucleotides including the labeled dUTP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for DNA synthesis.

-

Capture and Detection: The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a chromogenic substrate.

-

Absorbance Measurement: The color development is measured spectrophotometrically.

-

Data Analysis: The inhibitory activity is calculated as the percentage reduction in signal compared to the control (no inhibitor). The EC50 value, the concentration of the compound that inhibits RT activity by 50%, is then determined.

Experimental Workflow for Isolation and Bioactivity Screening

The discovery of novel bioactive cadinane sesquiterpenes typically follows a systematic workflow involving extraction, isolation, structural elucidation, and bioactivity screening.

Conclusion and Future Directions

Cadinane sesquiterpenes represent a valuable and largely untapped resource for the discovery of new drugs. Their diverse and potent biological activities, particularly in the areas of oncology and inflammation, warrant further investigation. Future research should focus on:

-

Lead Optimization: Chemical modification of promising cadinane sesquiterpene scaffolds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

-

Target Identification: Elucidation of the specific molecular targets of bioactive cadinane sesquiterpenes to gain a deeper understanding of their mechanisms of action.

-

Synergistic Studies: Investigation of the potential for cadinane sesquiterpenes to be used in combination with existing therapies to enhance efficacy and overcome drug resistance.

The continued exploration of this fascinating class of natural products holds significant promise for the development of the next generation of therapeutic agents.

References

- 1. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]

- 6. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Sesquiterpenoids: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse biological activities of sesquiterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Sesquiterpenoids, a class of 15-carbon isoprenoids, are among the most abundant and structurally diverse secondary metabolites found in the plant kingdom. Their complex chemical architectures have positioned them as a rich source of bioactive compounds with significant therapeutic potential. This guide delves into the scientific literature to provide a detailed review of their multifaceted biological activities, offering a valuable resource for those engaged in natural product-based drug discovery and development.

Quantitative Bioactivity Data of Selected Sesquiterpenoids

The following tables summarize the in vitro bioactivity of prominent sesquiterpenoids across various therapeutic areas, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Sesquiterpenoids (IC50 values in µM)

| Sesquiterpenoid | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Parthenolide (B1678480) | A549 (Lung Carcinoma) | 4.3 | [1] |

| TE671 (Medulloblastoma) | 6.5 | [1] | |

| HT-29 (Colon Adenocarcinoma) | 7.0 | [1] | |

| SiHa (Cervical Cancer) | 8.42 | [2] | |

| MCF-7 (Breast Cancer) | 9.54 | [2] | |

| GLC-82 (Non-small Cell Lung Cancer) | 6.07 | [3] | |

| PC-3 (Prostate Cancer) | 2.7 | [4] | |

| DU145 (Prostate Cancer) | 4.7 | [4] | |

| Zerumbone | HepG2 (Liver Cancer) | 6.20 µg/mL | [5] |

| HeLa (Cervical Cancer) | 6.4 µg/mL | [5] | |

| MCF-7 (Breast Cancer) | 23.0 µg/mL | [5] | |

| MDA-MB-231 (Breast Cancer) | 24.3 µg/mL | [5] | |

| Hep-2 (Laryngeal Carcinoma) | 15 | [6] | |

| HCT116 (Colon Cancer) | 8.9 µg/mL (24h) | [7] | |

| β-Caryophyllene | T24 (Bladder Cancer) | 40 µg/mL | [8] |

| 5637 (Bladder Cancer) | 40 µg/mL | [8] | |

| HCT-116 (Colon Cancer) | 19 | [8] | |

| MG-63 (Bone Cancer) | 20 | [8] | |

| PANC-1 (Pancreatic Cancer) | 27 | [8] | |

| β-Caryophyllene Oxide | A549 (Lung Cancer) | 124.1 µg/mL | [9] |

Table 2: Anti-inflammatory Activity of Sesquiterpenoids (IC50 values)

| Sesquiterpenoid | Assay | Cell Line/System | IC50 | Reference(s) |

| Dehydrocostus Lactone | NLRP3 Inflammasome Inhibition | Mouse/Human Macrophages | 25.44 nM | [10] |

| NO Production | RAW264.7 Macrophages | 2.283 µM | [11] | |

| Costunolide | STAT3 Activation (IL-6 induced) | THP-1 Cells | 10 µM | [5] |

Table 3: Antimicrobial Activity of Sesquiterpenoids (MIC values)

| Sesquiterpenoid | Microorganism | MIC | Reference(s) |

| Artemisinin | Bacillus subtilis | 0.09 mg/mL | [12] |

| Staphylococcus aureus | 0.09 mg/mL | [12] | |

| Salmonella sp. | 0.09 mg/mL | [12] | |

| Staphylococcus aureus | 8 µg/mL | [13] | |

| Vibrio cholerae | 3.13 µg/mL | [14] | |

| α-Bisabolol | Propionibacterium acnes | 75 µg/mL | [15] |

| Staphylococcus epidermidis | 37.5 µg/mL | [15] | |

| Staphylococcus aureus | 150 µg/mL | [15] | |

| Candida albicans | 36 mM | [16] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this review, enabling researchers to replicate and build upon existing findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the sesquiterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate for 15-30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that prevents visible microbial growth.

Protocol:

-

Compound Preparation: Prepare a stock solution of the sesquiterpenoid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Core Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their diverse biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for several bioactive sesquiterpenoids.

Inhibition of the NF-κB Signaling Pathway by Parthenolide

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Parthenolide, a sesquiterpene lactone, is a well-characterized inhibitor of this pathway.

Parthenolide directly targets and inhibits the IκB kinase (IKK) complex, specifically IKKβ.[4][12][13][17][18] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[13][19]

Modulation of MAPK and PI3K/Akt Signaling by Zerumbone and β-Caryophyllene

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and differentiation. Various sesquiterpenoids have been shown to modulate these pathways.

Zerumbone has been shown to inhibit the phosphorylation of p38 MAPK and JNK, thereby reducing the production of pro-inflammatory cytokines.[3][8][15][20] This inhibition contributes to its anti-inflammatory and anticancer effects. In contrast, β-caryophyllene has been reported to activate the PI3K/Akt signaling pathway, which can promote cell survival and is implicated in its neuroprotective effects.[21][22][23][24]

Regulation of STAT3 and Nrf2 Pathways by Costunolide and Nootkatone (B190431)

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are critical in cell proliferation and the antioxidant response, respectively.

Costunolide has been demonstrated to inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in tumor cell proliferation and survival.[1][5][9][25] This inhibition is a key mechanism behind its anticancer activity. On the other hand, nootkatone has been shown to activate the Nrf2 pathway.[19][26][27][28][29] Nrf2 is a master regulator of the antioxidant response, and its activation by nootkatone leads to the expression of antioxidant enzymes, contributing to its neuroprotective effects.

Conclusion and Future Perspectives

Sesquiterpenoids represent a vast and largely untapped reservoir of bioactive molecules with significant potential for the development of new therapeutics. Their diverse chemical structures and varied mechanisms of action make them attractive candidates for addressing a wide range of diseases, from cancer to neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for further research into this promising class of natural products. Future efforts should focus on the semi-synthetic modification of promising sesquiterpenoid scaffolds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of novel sesquiterpenoid-based drugs. As our knowledge of these complex natural products continues to expand, so too will their potential to contribute to the future of medicine.

References

- 1. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrocostus lactone inhibits NLRP3 inflammasome activation by blocking ASC oligomerization and prevents LPS-mediated inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zerumbone from Zingiber zerumbet Ameliorates Lipopolysaccharide-Induced ICAM-1 and Cytokines Expression via p38 MAPK/JNK-IκB/NF-κB Pathway in Mouse Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Zerumbone, a Bioactive Sesquiterpene, Ameliorates Diabetes-Induced Retinal Microvascular Damage through Inhibition of Phospho-p38 Mitogen-Activated Protein Kinase and Nuclear Factor-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydrocostus Lactone Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zerumbone suppresses the potential of growth and metastasis in hepatoma HepG2 cells via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. β-caryophyllene and β-caryophyllene oxide-natural compounds of anticancer and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Development of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantification of Sesquiterpenoids

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a large class of C15 isoprenoids, are of significant interest in the pharmaceutical and phytochemical fields due to their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Accurate and reliable quantification of these compounds in various matrices, such as plant extracts and biological fluids, is essential for quality control, pharmacokinetic studies, and the standardization of herbal products.[1][4] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose, offering a balance of selectivity, sensitivity, and accessibility.[5][6]

This application note provides a comprehensive protocol for developing a robust HPLC-UV method for the separation and quantification of sesquiterpenoids. It covers sample preparation, chromatographic conditions, method validation, and data analysis, designed to be adaptable for various sesquiterpenoid structures.

Principle of the Method

The methodology utilizes Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their polarity.[4] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][7] Sesquiterpenoids in the sample are separated based on their differential partitioning between these two phases.[4] Detection and subsequent quantification are achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance.[4] For sesquiterpenoids lacking strong chromophores, detection at lower UV wavelengths (200-220 nm) is often necessary.[5]

Experimental Workflow

The overall process for developing and implementing the HPLC-UV method is outlined below.

Caption: A generalized workflow for the quantification of sesquiterpenoids using HPLC-UV.

Experimental Protocols

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

pH meter.

-

Vortex mixer.

-

Centrifuge.[8]

-

-

Reagents and Standards:

Sample Preparation Protocol

Effective sample preparation is crucial to remove interferences and protect the HPLC column.[9][10]

-

Extraction from Plant Material:

-

Accurately weigh about 1.0 g of dried, powdered plant material.

-

Add 20 mL of an appropriate extraction solvent (e.g., methanol, ethanol, or acetonitrile).[4][11] An optimized method for some sesquiterpenes involves refluxing at 70°C for 3 hours with aqueous ethanol.[1][12]

-

Extract using an ultrasonic bath for 30-60 minutes or macerate for 24 hours with occasional shaking.[4][11]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the residue for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase.[4]

-

-

Filtration:

Standard Solution Preparation Protocol

-

Primary Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of the sesquiterpenoid reference standard.

-

Dissolve it in 10 mL of HPLC grade methanol or acetonitrile in a volumetric flask.[4]

-

-

Working Standard Solutions:

HPLC-UV System Configuration and Analysis

The following table summarizes typical starting conditions for method development. These parameters should be optimized for the specific analytes of interest.

| Parameter | Recommended Condition | Rationale / Notes |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Widely applicable for moderately polar compounds like sesquiterpenoids.[3][4][15] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better resolution. Formic acid improves peak shape and suppresses ionization.[1][12] |

| Elution Mode | Gradient Elution | Often necessary to resolve multiple sesquiterpenoids in complex mixtures like plant extracts.[1][16] A typical gradient might run from 20% to 80% B over 30 minutes.[1][12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. Adjust as needed based on column dimensions and pressure limits.[3][16] |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times.[16] |

| Injection Volume | 10-20 µL | Standard volume; can be adjusted based on sample concentration and sensitivity requirements.[17][18] |

| Detection Wavelength | 210 nm, 220 nm, or 254 nm | Many sesquiterpenoids lack strong chromophores and absorb at low UV wavelengths.[3][5] Use a DAD to screen for the optimal wavelength (λmax). |

Method Validation Protocol

To ensure the method is reliable and accurate, it must be validated according to ICH guidelines.[4]

-

Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.[2][3]

-

Specificity: Analyze a blank matrix sample (e.g., an extract from a plant known not to contain the analyte) to ensure no interfering peaks are present at the retention time of the target sesquiterpenoid.[2]

-

Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the standard (low, medium, and high levels). The recovery should typically be within 95-105%.[2][19]

-

Precision:

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[2][19]

Quantitative Data and Results

The concentration of the sesquiterpenoid in the sample is calculated using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the peak area of the analyte.[4]

Table 1: Example HPLC-UV Conditions for Sesquiterpenoid Analysis

| Sesquiterpenoid(s) | Column | Mobile Phase | Flow Rate | Detection (UV) | Reference |

| Parthenin, Coronopilin | Silica (Normal Phase) (250 x 4 mm, 5 µm) | Isopropyl alcohol:Hexane (15:85) | - | 205 nm | [2] |

| Alantolactone, Isoalantolactone | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (55:45) | 1.0 mL/min | 210 nm | [3] |

| Desoxo-narchinol A, Nardosinonediol | C18 | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | - | 254 nm | [1][12] |

| 13-Hydroxygermacrone | C18 | Acetonitrile and Water with acidic modifier | - | Optimized λmax | [4] |

Table 2: Typical Method Validation Performance Data

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 95.0% – 105.0% |

| Precision (RSD) | ≤ 3.0% |

| LOD (S/N) | ~ 3:1 |

| LOQ (S/N) | ~ 10:1 |

Application in Drug Discovery: Sesquiterpenoids and Cellular Signaling

Sesquiterpenoids often exert their therapeutic effects by modulating cellular signaling pathways. For drug development professionals, understanding these mechanisms is key. For example, a sesquiterpenoid lactone might inhibit the pro-inflammatory NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpenoid lactone.

Conclusion

This application note details a systematic approach to developing a reliable and robust HPLC-UV method for the quantification of sesquiterpenoids. The provided protocols for sample preparation, chromatographic analysis, and method validation serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development. By adapting and optimizing the outlined conditions, this method can be successfully applied to a wide variety of sesquiterpenoids in diverse sample matrices, ensuring accurate and reproducible results.

References

- 1. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ovid.com [ovid.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. nacalai.com [nacalai.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. organomation.com [organomation.com]

- 11. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. greyhoundchrom.com [greyhoundchrom.com]

- 14. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for In Vitro Studies with 3-Acetoxy-4-cadinen-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid of scientific interest, isolated from plant species such as Eupatorium adenophorum. Sesquiterpenoids, a large class of naturally occurring compounds, are known for a wide range of biological activities, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the proper dissolution of this compound to ensure reproducible and reliable results in in vitro experimental settings. Due to its hydrophobic nature, careful consideration of the solvent and handling procedures is crucial for maintaining the compound's stability and bioavailability in cell-based assays and other in vitro models.

Data Presentation

The physicochemical properties of this compound are summarized in the table below. These characteristics, particularly the high LogP value, indicate poor water solubility and highlight the necessity of using an organic solvent for the preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₃ | N/A |

| Molecular Weight | 278.39 g/mol | N/A |

| Appearance | Crystalline solid | [1] |

| LogP | 3.42 | N/A |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | N/A |

| Storage Conditions | Store at -20°C for long-term stability. Protect from light and moisture. | N/A |

Experimental Protocol: Dissolving this compound for In Vitro Assays

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for in vitro experiments.

Materials:

-

This compound (solid form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or incubator (optional)

-

Appropriate cell culture medium or assay buffer

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

-

Calculate the required mass: Based on the molecular weight of this compound (278.39 g/mol ), calculate the mass needed to prepare the desired volume and concentration of the stock solution.

-

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 278.39 g/mol * (1000 mg / 1 g) = 2.78 mg

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

-

Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid particles have dissolved.

-

If the compound does not dissolve completely at room temperature, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.

-

-

Storage of Stock Solution:

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

-

Part 2: Preparation of Working Solutions

-

Thaw the stock solution: Thaw an aliquot of the stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture or assay system is kept at a low, non-toxic level, typically ≤ 0.5% (v/v) . Higher concentrations of DMSO can have cytotoxic effects and may interfere with experimental results. Calculate the dilution factor accordingly.

-

Example: To achieve a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution. If this is added directly to the cells, the final DMSO concentration would be 0.1%.

-

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself. This allows for the assessment of any effects caused by the solvent.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation of the compound in the aqueous medium.

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Putative signaling interaction of this compound.

References

Application Notes and Protocols for Molecular Docking of 3-Acetoxy-4-cadinen-8-one with Cyclooxygenase-2 (COX-2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound isolated from Eupatorium adenophorum.[1][2] This plant has a history of use in traditional medicine for various ailments, including inflammation and wound healing.[3][4][5] Scientific studies have indicated that extracts from Eupatorium adenophorum possess anti-inflammatory, antimicrobial, and cytotoxic properties.[3][6][7] Sesquiterpenes, a major class of compounds in this plant, are often responsible for its biological activities.[3]

Given the traditional use of the plant for inflammatory conditions and the known anti-inflammatory potential of sesquiterpenoids, this document provides a detailed protocol for investigating the interaction of this compound with Cyclooxygenase-2 (COX-2) using molecular docking. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a major target for anti-inflammatory drug development. This protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to docking simulation and results interpretation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data from a molecular docking study of this compound and a known COX-2 inhibitor (Celecoxib) with human COX-2.

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | -9.2 | TYR355, ARG513, VAL523, SER530 | 1 (with SER530) |

| Celecoxib (Control) | -10.2 | -11.5 | ARG120, TYR355, GLU524, SER530 | 2 (with ARG120, SER530) |

Experimental Protocols

This section details the methodology for performing a molecular docking study of this compound with human COX-2.

1. Software and Hardware Requirements:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and for performing the docking.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

A computer with sufficient processing power for running the docking simulations.

2. Preparation of the Protein (COX-2):

-

Retrieve the Protein Structure: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB) (e.g., PDB ID: 5KIR).

-

Prepare the Protein:

-

Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera).

-

Remove the co-crystallized ligand, water molecules, and any other heteroatoms that are not part of the protein.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

3. Preparation of the Ligand (this compound):

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a chemical drawing tool (e.g., ChemDraw) and then converted to a 3D structure.

-

Prepare the Ligand:

-

Open the ligand file in MGL-Tools.

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

4. Molecular Docking Procedure:

-

Grid Box Generation:

-

Load the prepared protein and ligand PDBQT files into AutoDockTools.

-

Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of COX-2. This can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.

-

-

Docking with AutoDock Vina:

-

Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

-

5. Analysis of Results:

-

Visualize Docking Poses: Load the protein PDBQT file and the output ligand PDBQT file into a visualization tool like PyMOL or Chimera.

-

Analyze Interactions: Examine the top-ranked binding poses of this compound within the active site of COX-2. Identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

-

Compare with Control: Compare the docking score and binding interactions of this compound with those of a known COX-2 inhibitor (e.g., Celecoxib) docked under the same conditions.

Mandatory Visualization

Caption: Molecular Docking Workflow Diagram.

Caption: COX-2 Signaling Pathway Inhibition.

References

Application Notes & Protocols for In Vivo Evaluation of 3-Acetoxy-4-cadinen-8-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid, a class of natural products known for a variety of pharmacological activities.[1][2][3][] Cadinane (B1243036) sesquiterpenoids have demonstrated potential as anti-inflammatory and anticancer agents.[2][5][6][7][8] Studies on related compounds have shown inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6][8] Furthermore, some cadinane sesquiterpenoids have exhibited cytotoxic effects against various cancer cell lines.[7]

These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound to investigate its potential anti-inflammatory and anticancer properties. The protocols described are based on established and widely used animal models for drug screening.[9][10][11][12][13]

Section 1: In Vivo Anti-inflammatory Activity

Application Note:

To investigate the potential anti-inflammatory effects of this compound, a common preclinical model is the carrageenan-induced paw edema model in rats. This model is effective for screening compounds that can inhibit the acute inflammatory response, which is characterized by stages of mediator release, including histamine, serotonin, bradykinin, and prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound by measuring the inhibition of paw edema induced by carrageenan in Wistar rats.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male Wistar rats (180-220g)

-

Plethysmometer

-

Standard laboratory equipment

Methodology:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Grouping: Randomly divide the animals into four groups (n=6 per group) as described in the table below.

-

Compound Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical Dosing and Grouping

| Group | Treatment | Dose (mg/kg) | Route of Administration |

| 1 | Vehicle (Control) | - | p.o. |

| 2 | This compound | 25 | p.o. |

| 3 | This compound | 50 | p.o. |

| 4 | Indomethacin (Positive Control) | 10 | p.o. |

Experimental Workflow Diagram

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathway Diagram

Caption: Potential inhibitory pathway of this compound.

Section 2: In Vivo Anticancer Activity

Application Note:

To evaluate the potential anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a standard and robust method.[10][11][14] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing critical data for further development.[10][13][14] The choice of cancer cell line (e.g., pancreatic, breast, lung) should be guided by any available in vitro cytotoxicity data.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To determine the in vivo antitumor activity of this compound on the growth of human pancreatic cancer (e.g., PANC-1) xenografts in nude mice.

Materials:

-

This compound

-

Gemcitabine (positive control)

-

Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)

-

PANC-1 human pancreatic cancer cells

-

Female athymic nude mice (nu/nu, 6-8 weeks old)

-

Matrigel

-

Digital calipers

-

Standard laboratory and surgical equipment

Methodology:

-

Animal Acclimatization: Acclimatize mice for one week under sterile, specific-pathogen-free conditions.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells, resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

-

Grouping and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Compound Administration: Administer treatments as detailed in the table below. This compound is administered intraperitoneally (i.p.) daily for 21 days. Gemcitabine is administered i.p. twice a week.

-

Monitoring: Record tumor volume and body weight twice weekly. Monitor for any signs of toxicity.

-

Endpoint: At the end of the treatment period (or if tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.

-

Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: Hypothetical Dosing and Grouping

| Group | Treatment | Dose (mg/kg) | Route & Schedule |

| 1 | Vehicle (Control) | - | i.p., daily |

| 2 | This compound | 20 | i.p., daily |

| 3 | This compound | 40 | i.p., daily |

| 4 | Gemcitabine (Positive Control) | 60 | i.p., twice weekly |

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Eremophilane and cadinane sesquiterpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpras.com [ijpras.com]

- 10. ijpbs.com [ijpbs.com]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Acetoxy-4-cadinen-8-one